molecular formula C9H19NO2 B13566646 Tert-butyl 2-amino-2-methylbutanoate

Tert-butyl 2-amino-2-methylbutanoate

Cat. No.: B13566646
M. Wt: 173.25 g/mol
InChI Key: YBIANLZYEWCDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-2-methylbutanoate is a chiral building block of significant interest in medicinal chemistry and organic synthesis. This compound features a tert-butyl ester group, which serves as a common protecting group for carboxylic acids, providing stability under a variety of reaction conditions while being readily removable under mild acidic conditions. The adjacent, sterically hindered 2-amino-2-methyl moiety is a key structural feature that can be leveraged to induce conformational constraints in target molecules. Its primary research value lies in its application as a versatile intermediate for constructing more complex molecular architectures. Potential research applications include serving as a precursor for novel active pharmaceutical ingredients (APIs), incorporating unique, non-proteinogenic amino acid structures into peptides, and developing specialized ligands for catalysis. The mechanism of action for this compound is inherent to its functional groups; it acts as a synthon, participating in coupling reactions at the amine group (e.g., amide bond formation) while the ester group can be manipulated or deprotected as needed. This allows researchers to systematically build molecular complexity. As with all compounds of this class, it is strictly for research and development purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Specific chemical data was not located for this specific compound during the search. It is recommended to consult specialized chemical databases or request a certificate of analysis from the supplier for precise structural confirmation and purity information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

tert-butyl 2-amino-2-methylbutanoate

InChI

InChI=1S/C9H19NO2/c1-6-9(5,10)7(11)12-8(2,3)4/h6,10H2,1-5H3

InChI Key

YBIANLZYEWCDCW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)OC(C)(C)C)N

Origin of Product

United States

Stereochemical Control and Chiral Induction in the Synthesis of Tert Butyl 2 Amino 2 Methylbutanoate Derivatives

The synthesis of α,α-disubstituted amino acids, such as tert-butyl 2-amino-2-methylbutanoate, presents a significant stereochemical challenge due to the creation of a quaternary chiral center at the α-carbon. Achieving high levels of stereocontrol is paramount for their application in pharmaceuticals and materials science. This control is exerted through various sophisticated synthetic strategies that guide the formation of the desired stereoisomer. These strategies rely on a deep understanding of reaction mechanisms, the influence of existing chiral elements, the rational design of catalysts, and the conformational dynamics of the reaction intermediates.

Applications of Tert Butyl 2 Amino 2 Methylbutanoate in Advanced Organic Synthesis

Building Block in Peptide and Peptidomimetic Synthesis

The tert-butyl group is a cornerstone of modern peptide synthesis, particularly in the widely used tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) strategies. uwec.eduresearchgate.net In these methods, the tert-butyl ester of Tert-butyl 2-amino-2-methylbutanoate acts as a robust protecting group for the C-terminus of the amino acid. researchgate.net This protection is crucial to prevent unwanted side reactions during the stepwise assembly of the peptide chain. nih.gov The stability of the tert-butyl ester under the basic conditions used for Fmoc removal and the acidic conditions for Boc removal makes it an orthogonal protecting group, allowing for selective deprotection at different stages of the synthesis. peptide.compeptide.com

The steric bulk of the tert-butyl group also plays a significant role. It can influence the conformation of the growing peptide chain, which can be beneficial in preventing aggregation, a common problem in the synthesis of long or hydrophobic peptides. nih.gov This steric hindrance, however, can also present challenges in coupling reactions, sometimes necessitating the use of more potent coupling reagents or longer reaction times to achieve complete acylation.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. This compound is instrumental in the synthesis of peptidomimetics due to the conformational constraints imposed by its quaternary α-carbon. This structural feature restricts the rotational freedom around the peptide backbone, leading to more defined secondary structures.

Solid-phase peptide synthesis (SPPS) is the dominant methodology for the chemical synthesis of peptides. nih.gov In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is elongated in a stepwise manner. peptide.com The use of this compound in SPPS is primarily associated with the Fmoc/tBu strategy.

In this approach, the N-terminus of the amino acid is protected by the base-labile Fmoc group, while the side chains of trifunctional amino acids are protected by acid-labile groups, often tert-butyl derivatives. peptide.comresearchgate.net The tert-butyl ester of the C-terminal amino acid remains attached to the resin throughout the synthesis. The general cycle of SPPS using this strategy involves:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a polar solvent. researchgate.net

Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent and then added to the deprotected N-terminus of the resin-bound peptide. researchgate.net

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA). researchgate.net

StrategyNα-ProtectionSide-Chain ProtectionC-Terminal ProtectionCleavage Condition
Fmoc/tBu Fmoc (Base-labile)tBu (Acid-labile)Resin Linker (Acid-labile)Strong Acid (e.g., TFA)
Boc/Bzl Boc (Acid-labile)Bzl (Strong acid-labile)Resin Linker (Strong acid-labile)Strong Acid (e.g., HF)

Conformationally constrained amino acid analogs are crucial in drug design and the study of protein structure and function. lifechemicals.com By restricting the conformational flexibility of a peptide, it is possible to stabilize specific secondary structures, such as helices or turns, which are often responsible for biological activity. nih.gov The quaternary α-carbon of this compound serves as a key structural motif for introducing conformational constraints.

The synthesis of these analogs often involves the alkylation of the α-carbon of a suitable precursor. The presence of the methyl group in this compound already provides a degree of steric hindrance. Further modifications can be made to introduce cyclic structures or other bulky substituents, leading to highly constrained amino acid derivatives. nih.gov These modified amino acids can then be incorporated into peptides to study the effects of conformational restriction on their biological activity.

Precursor for Complex Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. nih.gov The amino and ester functionalities of this compound make it a versatile precursor for the synthesis of a wide range of heterocyclic systems.

The "tert-amino effect" is a notable reaction in which an ortho-substituted N,N-dialkylaniline undergoes cyclization. nih.gov While not directly applicable to this compound, the principle of intramolecular cyclization involving an amino group is a common strategy in heterocyclic synthesis where this compound can be a starting material. For instance, the amino group can act as a nucleophile to attack an electrophilic center within the same molecule, leading to the formation of a new ring.

Furthermore, the ester group can be transformed into other functional groups, such as amides or alcohols, which can then participate in cyclization reactions. The tert-butyl group can be selectively removed under acidic conditions to reveal a carboxylic acid, which can also be a key functional group in the construction of heterocyclic rings.

Intermediate in the Construction of Natural Product Cores and Analogs

Many natural products possess complex molecular architectures that are responsible for their potent biological activities. The synthesis of these molecules is a significant challenge in organic chemistry. This compound can serve as a crucial intermediate in the construction of the core structures of certain natural products.

The tert-butyl group is found in some marine-derived natural products, and understanding its biosynthesis provides inspiration for synthetic strategies. nih.gov While not a direct precursor in these biosynthetic pathways, the use of tert-butyl containing building blocks in laboratory synthesis is a common approach.

Utility in the Development of Novel Polymers and Functional Materials

The unique properties of this compound also lend themselves to the development of novel polymers and functional materials. The incorporation of this amino acid derivative into a polymer backbone can introduce specific functionalities and control the polymer's architecture.

Theoretical and Computational Studies of Tert Butyl 2 Amino 2 Methylbutanoate

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

No published studies were found that employed DFT to investigate the reaction mechanisms or identify transition states involving Tert-butyl 2-amino-2-methylbutanoate.

Computational Modeling of Chiral Recognition and Stereoselectivity

There is no available research on the use of computational models to understand the chiral recognition and stereoselectivity of this compound.

Conformational Analysis via Molecular Dynamics and Quantum Chemical Methods

No literature exists detailing the conformational analysis of this compound through molecular dynamics simulations or quantum chemical methods.

Electronic Structure Analysis and Reactivity Prediction

There are no published findings on the electronic structure or computational predictions of the reactivity of this compound.

Due to the absence of specific research on this compound, the generation of an article with detailed findings and data tables as per the user's request cannot be fulfilled at this time.

Advanced Analytical Characterization Techniques in Research for Tert Butyl 2 Amino 2 Methylbutanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Tert-butyl 2-amino-2-methylbutanoate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), providing a map of the molecule. For this compound, distinct signals are expected for the different proton groups. The nine protons of the tert-butyl group are chemically equivalent and typically appear as a sharp singlet in the upfield region of the spectrum, generally around 1.4-1.5 ppm. nih.gov The six protons of the two methyl groups attached to the α-carbon are also equivalent and would present as a singlet. The protons of the primary amine group (-NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR spectroscopy provides information on the carbon skeleton. A distinct signal is expected for each unique carbon atom. The spectrum would show a signal for the carbonyl carbon of the ester group, typically in the highly deshielded region (around 175 ppm). rsc.org The quaternary α-carbon and the quaternary carbon of the tert-butyl group would also have characteristic chemical shifts. The three equivalent carbons of the tert-butyl methyl groups and the two equivalent carbons of the α-methyl groups would each give rise to a single signal. rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by establishing connectivity between protons and carbons, although for a simple structure like this, 1D spectra are often sufficient for complete characterization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on typical values for similar functional groups and structures. nih.govrsc.orgutsouthwestern.edu

GroupAtom TypePredicted Chemical Shift (δ, ppm)Multiplicity
(CH₃)₃C-¹H1.4 - 1.5Singlet (s)
-C(CH₃)₂¹H~1.3 - 1.5Singlet (s)
-NH₂¹HVariable (e.g., 1.5 - 3.0)Broad Singlet (br s)
-C=O¹³C~175-
C (CH₃)₃¹³C~80-
-C (CH₃)₂¹³C~55-
(CH₃)₃C-¹³C~28-
-C(CH₃)₂¹³C~25-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. Using a reversed-phase column (e.g., C18), the compound can be separated from starting materials, reagents, and byproducts. rsc.org The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, typically with UV detection. HPLC is also invaluable for reaction monitoring. Small aliquots of the reaction mixture can be analyzed at different time points to track the consumption of reactants and the formation of the desired ester product. thieme.de

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity but requires analytes to be volatile and thermally stable. Amino acid esters like this compound are generally suitable for GC analysis. However, for free amino acids, derivatization is often necessary to increase volatility. nih.gov A common derivatization method involves silylation, for instance, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS derivatives. sigmaaldrich.comnih.gov The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass-to-charge ratio data for each component. This allows for the confirmation of the product's identity through its molecular ion peak and characteristic fragmentation pattern, while also assessing its purity. northwestern.edu

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers (enantiomers). gcms.cz This technique typically employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus separation. sigmaaldrich.com

However, this compound is an achiral molecule. Its parent amino acid, 2-amino-2-methylpropanoic acid (or α-aminoisobutyric acid), does not have a stereocenter because the α-carbon is bonded to two identical methyl groups. researchgate.netecmdb.ca Consequently, this compound does not exist as enantiomers and cannot be resolved by chiral chromatography.

While this specific technique is not applicable for determining the enantiomeric excess of this compound itself, it remains a critical analytical tool in the broader field of amino acid chemistry. For chiral analogues of this compound, chiral HPLC or GC would be the definitive method for quantifying enantiomeric purity. nih.govnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. It allows for the determination of bond lengths, bond angles, and intermolecular interactions.

For this compound, X-ray crystallography would definitively confirm its molecular structure and connectivity in the solid state. Since the molecule is achiral, the concept of absolute configuration does not apply. However, the technique would reveal the preferred conformation of the molecule in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds involving the amine group and the ester carbonyl oxygen. mdpi.com Studies on the parent compound, α-aminoisobutyric acid, have detailed its crystal structure, showing specific bond distances such as C-O bonds of approximately 1.20-1.26 Å, C-C bonds of 1.52-1.54 Å, and a C-N bond of 1.49 Å. oup.com Similar precision would be expected from a crystal structure analysis of its tert-butyl ester derivative.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The Raman spectrum would also show characteristic peaks for the C-H, C=O, C-N, and C-C bonds, providing confirmatory structural information. nih.gov For amino acids, characteristic bands are often observed for the symmetric CNC stretch mode. nih.govnih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Data are estimated based on typical values for the listed functional groups. youtube.comsemanticscholar.orgresearchgate.net

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Primary AmineN-H stretch3300 - 3500 (two bands)MediumMedium
Alkyl GroupsC-H stretch2850 - 3000StrongStrong
Ester CarbonylC=O stretch1730 - 1750StrongMedium
Ester C-OC-O stretch1150 - 1250StrongWeak
Amine C-NC-N stretch1020 - 1220MediumMedium

Derivatization and Mechanistic Research on Tert Butyl 2 Amino 2 Methylbutanoate Analogs

Synthesis and Study of Novel Functionalized Derivatives

The structural backbone of tert-butyl 2-amino-2-methylbutanoate serves as a valuable starting point for creating more complex molecules. Researchers have successfully synthesized a range of novel functionalized derivatives by employing various synthetic strategies. These methods often involve multicomponent reactions where the amino ester or related structures act as key building blocks.

For instance, one area of research has focused on the reaction of tert-butyl isocyanide with acetylenic esters in the presence of N-substituted rhodanine (B49660) derivatives. This process yields highly functionalized 2,5-diaminofuran derivatives. Another approach involves the organocatalyzed reaction between N-Boc protected tetramic acids (cyclic analogs of amino acids) and benzylidenemalononitrile (B1330407) to synthesize complex heterocyclic systems like dihydropyrano[2,3-c]pyrroles. researchgate.net The synthesis of piperazine-based derivatives has also been accomplished through the nucleophilic displacement reaction of N-Boc-piperazine with tert-butyl bromoacetate. mdpi.com Furthermore, the Knoevenagel condensation has been utilized to prepare novel ring-substituted tert-butyl phenylcyanoacrylates from substituted benzaldehydes and tert-butyl cyanoacetate. chemrxiv.org These synthetic endeavors expand the library of available compounds for various applications.

Derivative ClassKey ReagentsReaction TypeReference
Functionalized Furanstert-Butyl isocyanide, Dialkyl acetylenedicarboxylates, Rhodanine derivativesMulticomponent Addition Reaction
Dihydropyrano[2,3-c]pyrrolesBoc-tetramic acid, BenzylidenemalononitrileOrganocatalyzed Michael Addition/Cyclization researchgate.net
Piperazine-carboxylatesN-Boc-piperazine, tert-Butyl bromoacetateNucleophilic Displacement mdpi.com
PhenylcyanoacrylatesSubstituted Benzaldehydes, tert-Butyl cyanoacetateKnoevenagel Condensation chemrxiv.org

Investigation of Reaction Pathways and Intermediate Formation

Understanding the mechanistic details of these synthetic transformations is crucial for optimizing reaction conditions and extending their applicability. Research in this area focuses on identifying key intermediates and elucidating the sequence of steps that lead to the final product.

In the synthesis of functionalized furans, it is proposed that a reactive 1:1 intermediate is generated from the initial reaction between tert-butyl isocyanide and a dialkyl acetylenedicarboxylate. This zwitterionic intermediate is then trapped by the rhodanine-N-acetic acid derivative, leading to the formation of the polyfunctionalized furan (B31954) ring.

Similarly, the formation of dihydropyrano[2,3-c]pyrrole derivatives is believed to proceed through a defined pathway. researchgate.net The proposed mechanism involves an initial organocatalyzed Michael addition, followed by an enolate-to-nitrile cyclization. The final step is a tautomerization of the resulting imine to the more stable enamine product. researchgate.net These mechanistic insights are vital for predicting reaction outcomes and designing new synthetic routes.

Exploring the Influence of the tert-Butyl Group on Reactivity and Selectivity

The tert-butyl group is not merely a passive component of the molecule; its significant steric bulk profoundly influences the reactivity and selectivity of chemical transformations. nih.gov This steric hindrance can protect the ester functionality from unwanted side reactions and direct the course of a reaction towards a specific outcome.

A prime example of this influence is seen in the selective deprotection of esters. The reaction of tert-butyl esters with reagents like thionyl chloride (SOCl₂) readily yields acid chlorides, while other common esters such as methyl, ethyl, and benzyl (B1604629) esters remain largely unreactive under the same conditions. organic-chemistry.org This difference in reactivity allows for the chemoselective cleavage of a tert-butyl ester in the presence of other ester groups, a valuable tool in multistep synthesis. Similarly, Lewis acids like zinc bromide (ZnBr₂) can be used for the selective hydrolysis of tert-butyl esters, even in the presence of other acid-sensitive protecting groups. acs.org The crowded nature of the tert-butyl group dictates a unique reactivity pattern that chemists can exploit to achieve selective transformations. nih.gov

ReagentSubstrateOutcomeSelectivityReference
Thionyl Chloride (SOCl₂)tert-Butyl EsterForms Acid ChlorideHigh; Methyl, ethyl, benzyl esters are unreactive organic-chemistry.org
Aqueous Phosphoric Acidtert-Butyl Ester/CarbamateDeprotection (Hydrolysis)High; Benzyl and methyl esters are tolerated organic-chemistry.org
Zinc Bromide (ZnBr₂)tert-Butyl EsterDeprotection (Hydrolysis)Good; Can be selective in the presence of other acid-labile groups acs.org

Development and Application of Protected Amino Acid Variants

In peptide synthesis and other areas of organic chemistry, it is often necessary to temporarily block, or "protect," reactive functional groups to prevent them from interfering with a desired reaction. The tert-butyl ester is a widely used protecting group for the carboxylic acid functionality of amino acids. acs.org

The tert-butyl group is advantageous because it is stable under many common reaction conditions, yet it can be removed selectively when needed. organic-chemistry.org The standard method for removing a tert-butyl ester is through treatment with a strong acid, such as trifluoroacetic acid. Processes have been developed for the efficient synthesis of these protected amino acids, for example, through the transesterification of an N-protected acidic amino acid in the presence of a tert-butyl compound and a suitable catalyst. google.com This provides N-protected di-tert-butyl amino esters which can be used in further synthetic steps. google.com The development of new methods, such as using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), allows for the direct and efficient synthesis of tert-butyl esters from free amino acids, often with high yields and without racemization. organic-chemistry.orgorganic-chemistry.org These protected amino acid variants are essential tools that enable the controlled and sequential construction of complex peptides and other biologically active molecules. acs.org

Future Research Directions and Emerging Methodologies

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, scalability, and efficiency. For the synthesis of Tert-butyl 2-amino-2-methylbutanoate and its derivatives, the adoption of flow microreactor systems is a key area for future development. Industrial production of related compounds, such as tert-butyl 3-aminoazetidine-1-carboxylate, has already demonstrated the advantages of using micro-packed bed technology for consecutive flow reactions, leading to improvements in process mass intensity (PMI), safety, and cost-efficiency. acsgcipr.org

Integrating these platforms with automated synthesis technologies could enable high-throughput screening of reaction conditions and the rapid generation of compound libraries based on the this compound scaffold. This synergy would accelerate the discovery of new derivatives with desirable properties by allowing for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in conventional batch setups.

Table 1: Potential Advantages of Flow Chemistry for Synthesis

FeatureBenefit for this compound Synthesis
Enhanced Safety Minimized reaction volumes reduce risks associated with exothermic reactions or hazardous reagents.
Improved Heat & Mass Transfer Superior control over reaction temperature and mixing, leading to higher yields and purities.
Scalability Seamless transition from laboratory-scale synthesis to industrial production by extending operation time.
Automation Enables precise control, real-time monitoring, and rapid optimization of reaction parameters.
Process Intensification Higher productivity in a smaller footprint compared to traditional batch reactors.

Development of Novel and Sustainable Catalytic Systems for Derivatization

The derivatization of α,α-disubstituted amino acids like this compound is challenging due to their steric hindrance. researchgate.netnih.govnih.gov Future research will heavily focus on developing novel and sustainable catalytic systems to overcome these hurdles. Emerging strategies such as synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies are poised to provide new pathways for functionalizing this compound. researchgate.netnih.gov

For instance, dual catalytic systems, such as those combining copper (Cu) and iridium (Ir), have been successfully used for the stereodivergent α-allylation of related aldimine esters, enabling the synthesis of nonproteinogenic amino acids with high stereoselectivity. acs.org Similarly, photo-induced catalysis using chiral aldehydes in combination with palladium has enabled the asymmetric 1,4-arylalkylation of butadiene with amino acid derivatives to generate a diverse range of optically active α,α-disubstituted α-amino acid esters. acs.org

A significant push towards sustainability will drive the development of catalysts based on earth-abundant metals and the design of heterogeneous, recyclable catalytic systems. nih.govresearchgate.net Multifunctional catalysts that can promote tandem reactions—for example, an oxidation followed by a condensation and cyclization—in a one-pot process offer a green and efficient route to complex molecules from simple precursors. nih.govresearchgate.net

Table 2: Emerging Catalytic Strategies for Derivatization

Catalytic StrategyPotential Application for DerivatizationKey Advantages
Synergistic Catalysis (e.g., Cu/Ir) Asymmetric alkylation or arylation at the α-position.Access to all four stereoisomers from the same starting materials. acs.org
Photocatalysis C-H functionalization, decarboxylative couplings, 1,4-arylalkylation. acs.orgMild reaction conditions, utilization of visible light as a renewable energy source. researchgate.netnih.gov
Metal-Free Methodologies Organocatalyzed transformations of the amino or ester group.Avoidance of toxic heavy metals, lower cost, and reduced environmental impact. researchgate.netnih.gov
Heterogeneous Catalysis Derivatization using easily recoverable and reusable catalysts.Simplified product purification and improved process sustainability. nih.govresearchgate.net

Advanced Chemoenzymatic Approaches for Enhanced Efficiency and Selectivity

Chemoenzymatic synthesis, which combines the best of chemical and biological catalysis, offers a powerful strategy for producing enantiomerically pure compounds with high efficiency and selectivity. For this compound, this approach holds immense promise, particularly for the synthesis of specific stereoisomers, which is crucial for pharmaceutical applications.

Enzymes such as lipases and aminoacylases have been effectively used for the kinetic resolution of related α,α-disubstituted amino acid derivatives. nih.govacs.orglibretexts.org For example, lipases can selectively hydrolyze one enantiomer of an ester, allowing for the separation of the two stereoisomers. acs.org More advanced strategies, such as dynamic kinetic resolution, couple the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired product. nih.gov The use of transaminases in chemoenzymatic routes is another promising area, as demonstrated in the synthesis of chiral piperidine (B6355638) scaffolds. researchgate.net

Future research will likely focus on enzyme engineering and directed evolution to develop novel biocatalysts tailored for sterically demanding substrates like this compound. nih.gov Machine learning and computational modeling are becoming invaluable tools in this process, accelerating the design of enzymes with enhanced activity, stability, and stereoselectivity. nih.gov

Table 3: Chemoenzymatic Strategies for Synthesis and Resolution

Enzymatic ApproachDescriptionPotential Outcome
Kinetic Resolution Stereoselective enzymatic transformation (e.g., hydrolysis) of a racemic mixture.Separation of enantiomers, typically with a maximum theoretical yield of 50% for one enantiomer. nih.govacs.org
Dynamic Kinetic Resolution Combines enzymatic resolution with a racemization catalyst.Can achieve a theoretical yield of up to 100% of the desired enantiomer. nih.gov
Asymmetric Synthesis Use of enzymes (e.g., transaminases) to create the chiral center directly.Direct formation of an enantiomerically enriched product from a prochiral precursor. researchgate.net
Enzyme Engineering Modification of enzyme structure to improve performance.Development of biocatalysts with higher activity and selectivity for non-natural, sterically hindered substrates. nih.gov

Exploration of New Synthetic Transformations Utilizing the Compound's Unique Reactivity

The distinct structure of this compound, particularly the quaternary stereocenter, imparts unique conformational constraints when it is incorporated into larger molecules like peptides. nih.govnih.gov This feature is highly valuable in medicinal chemistry for designing peptides with enhanced stability against enzymatic degradation and for creating molecules with specific, predictable three-dimensional structures.

Future research will explore new synthetic transformations that leverage the compound's inherent reactivity. The tert-butyl group, often considered a simple protecting group, can also serve as a functional handle. Recent studies have shown that even the sterically congested C-H bonds of a tert-butyl group can be catalytically hydroxylated, opening up new avenues for late-stage functionalization. nih.gov

Furthermore, the compound can serve as a building block in novel multi-component reactions. For example, methodologies involving the reaction of related isocyanoacetate esters with various electrophiles have enabled the single-step synthesis of complex α,α-disubstituted amino acid derivatives. nih.govacs.org Adapting such strategies could provide modular and efficient access to a wide array of derivatives. The development of late-stage modification techniques, inspired by methods used on natural amino acids like serine, could also be applied to peptides containing this residue, allowing for the diversification of complex molecules at a late point in the synthesis. acs.org

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 2-amino-2-methylbutanoate?

Synthesis typically involves carbamate protection strategies. For example, tert-butyl carbamates can be prepared via reaction of amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., using triethylamine in anhydrous THF or DCM). Specific protocols may require optimization of reaction time, temperature, and stoichiometry to minimize side reactions like overprotection or racemization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure and stereochemistry. For example, axial vs. equatorial positioning of the tert-butyl group in cyclic derivatives can be resolved using dynamic low-temperature NMR analysis . Fourier-Transform Infrared (FTIR) spectroscopy helps identify functional groups like carbonyl (C=O) and amine (N-H) stretches. Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

While direct toxicity data may be limited, standard precautions include:

  • Using fume hoods to avoid inhalation of vapors.
  • Wearing nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storing in sealed containers away from heat and oxidizing agents, as tert-butyl derivatives can decompose under extreme conditions .

Advanced Research Questions

Q. How does the tert-butyl group influence the stability and reactivity of 2-amino-2-methylbutanoate derivatives under varying pH conditions?

The tert-butyl group enhances steric protection of the carbamate moiety, improving stability in acidic environments. However, under basic conditions (pH > 10), hydrolysis may occur, releasing the free amine. Kinetic studies using HPLC or UV-Vis spectroscopy can monitor degradation rates, while DFT calculations predict transition states and energy barriers for hydrolysis pathways .

Q. What are the challenges in achieving enantiomeric purity during the synthesis of this compound derivatives?

Racemization risks arise during Boc protection/deprotection steps, particularly at elevated temperatures. Chiral HPLC or polarimetry is essential for monitoring enantiomeric excess. Asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliaries, may improve stereocontrol. For example, tert-butyl carbamates derived from L-proline show reduced racemization due to conformational rigidity .

Q. How do structural modifications of the tert-butyl group affect the compound’s pharmacokinetic properties?

Substituents like fluorine or trifluoromethyl groups (e.g., in trifluoromethylbut-3-ynoate derivatives) alter lipophilicity and metabolic stability. Comparative studies using in vitro assays (e.g., microsomal stability tests) and molecular docking can quantify changes in bioavailability and target binding. For instance, fluorinated tert-butyl analogs exhibit enhanced blood-brain barrier permeability in CNS drug candidates .

Q. What role does the tert-butyl group play in crystallization-driven conformational changes of cyclic derivatives?

In hexahydrotriazinanes, the tert-butyl group stabilizes axial conformers in solid-state structures, as confirmed by X-ray crystallography. However, solution-phase equilibria may favor equatorial conformers due to solvation effects. Variable-temperature NMR and computational modeling (e.g., MD simulations with explicit solvent) are used to study these dynamics .

Methodological Notes

  • Data Contradictions : While some SDS sheets report "no known hazards" for tert-butyl derivatives , others note risks of decomposition under heat or strong acids . Researchers should validate safety protocols for specific derivatives.
  • Analytical Validation : Cross-reference NMR/DFT data with crystallographic results to resolve ambiguities in stereochemical assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.